tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-6-23-14-10-13(19-15(20-14)25-5)21-9-7-8-12(11-21)18-16(22)24-17(2,3)4/h10,12H,6-9,11H2,1-5H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZAZHZUSHDHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCCC(C2)NC(=O)OC(C)(C)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is synthesized via condensation of O-ethylisourea with malonic acid derivatives. According to US5463055A, O-ethylisourea is generated by reacting cyanamide with ethanol in the presence of hydrochloric acid. Subsequent reaction with diethyl malonate under basic conditions yields 2-ethoxy-4,6-dihydroxypyrimidine.
Key Reaction Conditions :
Functionalization with Methylthio and Chloro Groups
The hydroxyl groups at positions 4 and 6 of 2-ethoxy-4,6-dihydroxypyrimidine are replaced via sequential thiolation and chlorination:
- Methylthio Introduction : Treatment with methanethiol and phosphorus pentasulfide (P₂S₅) in toluene at reflux replaces the 2-hydroxyl group with a methylthio group.
- Chlorination : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts the 4-hydroxyl group to chloro, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.
Optimization Note : Excess POCl₃ (3–5 equiv.) and catalytic dimethylformamide (DMF) enhance chlorination efficiency.
Synthesis of tert-Butyl (piperidin-3-yl)carbamate
Boc Protection of Piperidin-3-amine
Piperidin-3-amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions. As described in WO2009133778A1, the reaction proceeds via nucleophilic attack of the amine on the Boc anhydride:
Reaction Protocol :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
- Temperature : 0–25°C
- Yield : 85–92%
Critical Parameters :
- Stoichiometric base (1.1–1.5 equiv.) prevents premature Boc group hydrolysis.
- Anhydrous conditions are essential to avoid side reactions.
Coupling of Pyrimidine and Piperidine Moieties
Nucleophilic Aromatic Substitution
The 4-chloro group of the pyrimidine undergoes substitution with the piperidine’s ring nitrogen. This step requires deprotonation of the piperidine’s secondary amine using a strong base:
Procedure :
- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
- Molar Ratio : 1:1 (pyrimidine:piperidine derivative).
- Temperature : 80–100°C for 6–12 hours.
- Yield : 70–78%.
Challenges :
- Competing reactions at the 3-position carbamate are mitigated by Boc’s stability under basic conditions.
- Electron-withdrawing groups (ethoxy, methylthio) on the pyrimidine enhance electrophilicity at the 4-position, favoring substitution.
Reaction Optimization and Byproduct Mitigation
Byproduct Analysis
Common impurities include:
- N-Alkylated derivatives : Result from over-alkylation at the pyrimidine’s 2-position.
- Deprotected intermediates : Due to Boc cleavage under acidic or high-temperature conditions.
Process Improvements
- Continuous Flow Synthesis : A method described in ACS Omega employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and CO₂ for carbamate formation, reducing reaction time to 50 minutes.
- Solvent Selection : Acetonitrile enhances solubility of intermediates, minimizing side reactions.
Physicochemical Properties and Purification
Solubility and Stability
Purification Techniques
- Crystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity product.
- Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves N-alkylated byproducts.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Research indicates that this compound exhibits notable biological activity, particularly in neuropharmacology. It has been studied for its potential effects on neurodegenerative diseases, including Alzheimer's disease.
| Activity | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |
| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability with M4 at 100 μM |
| MDA Levels Reduction | TBARS Assay | Significant decrease observed |
In Vitro Studies
A study evaluated the protective effects of tert-butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated that the compound significantly improved cell viability compared to controls, suggesting its protective role against neurotoxic agents.
In Vivo Studies
In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effect on cognitive decline and oxidative stress markers. While it showed promise in reducing malondialdehyde (MDA) levels, the overall cognitive improvement was not statistically significant compared to established treatments like galantamine.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Key Observations :
- Methoxy vs.
- Fluorine and Hydroxyl Groups : The fluorinated analog (CAS 1799420-92-0) introduces electronegative and hydrogen-bonding groups, which may enhance metabolic stability but reduce solubility .
- Ring Size : Replacing piperidine with pyrrolidine (5-membered ring) in the analog from could reduce conformational flexibility and binding affinity.
Piperidine and Carbamate Modifications
Key Observations :
- Acetylation : The acetylated piperidine in may improve stability but reduce nucleophilicity compared to the target compound’s unmodified piperidine.
- Synthetic Utility : Both the target compound and analogs in and are used as intermediates, suggesting shared reactivity in nucleophilic substitutions or cross-coupling reactions.
Physicochemical and Functional Comparisons
| Property | Target Compound | Methoxy Analog (CAS 1353966-92-3) | Fluorinated Analog (CAS 1799420-92-0) |
|---|---|---|---|
| Lipophilicity | Moderate (ethoxy group) | Lower (methoxy group) | Variable (fluorine increases polarity) |
| Hydrogen Bonding | Limited (methylthio is weak donor) | Similar | Enhanced (hydroxyl group) |
| Synthetic Accessibility | Likely via Suzuki coupling or nucleophilic substitution | Requires methyl carbamate synthesis | Involves fluorination steps |
Biological Activity
Tert-butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate is a synthetic organic compound that has gained attention for its potential biological activities. The compound features a complex structure that includes a tert-butyl group, an ethoxy group, a methylthio group, a pyrimidinyl group, and a piperidinyl group. This unique composition makes it a valuable subject for investigation in various scientific fields, particularly in medicinal chemistry and pharmacology.
Pharmacological Studies
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on cancer cell proliferation and induced apoptosis in various cancer cell lines. Notably, the compound's ability to interact with microtubules suggests it may act as a microtubule-destabilizing agent, which is a common mechanism among many anticancer drugs .
Case Studies
- Anticancer Activity : In vitro studies have shown that compounds related to this compound exhibit significant cytotoxicity against breast cancer cells (MDA-MB-231). These studies indicated that at concentrations as low as 1.0 μM, morphological changes were observed alongside enhanced caspase-3 activity, confirming apoptosis induction .
- Microtubule Interaction : Research indicates that similar compounds can inhibit microtubule assembly at concentrations around 20 μM, suggesting that tert-butyl derivatives may also share this property . This interaction is critical in cancer therapy as disrupting microtubule dynamics can lead to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be analyzed through quantitative structure–activity relationship (QSAR) models. These models help predict the biological activity based on the chemical structure. For instance, modifications to the piperidine or pyrimidine rings could significantly alter the compound's binding affinity to target proteins or enzymes involved in tumor progression .
Data Table
| Property | Details |
|---|---|
| Molecular Formula | C18H30N4O3S |
| Molecular Weight | 382.52 g/mol |
| CAS Number | 1353944-34-9 |
| Biological Activity | Anticancer properties; microtubule destabilization |
| Potential Targets | Enzymes involved in cancer metabolism |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Coupling Reaction: React 6-ethoxy-2-(methylthio)pyrimidin-4-amine with a piperidine derivative under Buchwald-Hartwig amination conditions, using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 80–100°C .
Carbamate Protection: Treat the intermediate with tert-butyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to avoid side reactions .
Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%).
Key Tips:
- Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of the methylthio group.
- Monitor reaction progress using TLC or inline IR spectroscopy to detect intermediate formation .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
¹H NMR: Key peaks include:
- Pyrimidine proton: δ 8.22 (s, 1H, pyrimidine-H) .
- Ethoxy group: δ 1.36 (t, 3H, -OCH₂CH₃).
- Piperidine protons: δ 3.52–3.19 (m, 2H) and 1.79–1.65 (m, 2H) .
LC-MS: Use electrospray ionization (ESI+) to confirm molecular weight (e.g., [M+H]⁺ = 381.2) and detect impurities .
FT-IR: Validate carbamate C=O stretch at ~1680–1700 cm⁻¹ .
Basic: What are the recommended storage conditions to ensure stability?
Methodological Answer:
- Storage: Keep in airtight containers at room temperature (RT) under inert gas. Avoid exposure to moisture or light, which may hydrolyze the carbamate group .
- Stability Monitoring: Check for color changes (yellowing indicates decomposition) or precipitate formation monthly. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
Advanced: How can computational methods optimize synthetic pathways or predict reactivity?
Methodological Answer:
Reaction Path Search: Use density functional theory (DFT) to model transition states and identify low-energy pathways for key steps (e.g., Pd-catalyzed coupling) .
Solvent Optimization: Apply COSMO-RS simulations to select solvents that improve yield (e.g., toluene vs. DMF) .
Machine Learning: Train models on existing pyrimidine synthesis data to predict optimal reaction conditions (temperature, catalyst loading) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Purity Validation: Re-test the compound using orthogonal methods (e.g., NMR, LC-MS) to rule out impurities as confounding factors .
Assay Standardization:
- Use consistent cell lines (e.g., HEK293 for kinase assays).
- Include positive controls (e.g., staurosporine for kinase inhibition).
Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Advanced: What strategies enhance the compound's utility in kinase inhibitor development?
Methodological Answer:
Structure-Activity Relationship (SAR): Synthesize derivatives by modifying:
- The ethoxy group (replace with -OCH₃ or halogens).
- The methylthio group (oxidize to sulfone for enhanced polarity) .
Molecular Docking: Use AutoDock Vina to predict binding modes in kinase ATP pockets (e.g., EGFR or BRAF). Focus on hydrogen bonding with hinge regions .
In Vitro Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity patterns .
Advanced: How to mitigate decomposition during long-term storage or reaction conditions?
Methodological Answer:
Lyophilization: Freeze-dry the compound under vacuum to remove residual solvents, which may catalyze hydrolysis .
Additive Screening: Include stabilizers (e.g., BHT at 0.01% w/w) to inhibit oxidation of the methylthio group .
Real-Time Monitoring: Use Raman spectroscopy to detect early-stage decomposition (e.g., carbamate breakdown products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
